4-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of this compound likely involves several steps, including the assembly of the various aromatic rings, introduction of heteroatoms (such as oxygen and nitrogen), and formation of the oxadiazole and oxazinone moieties. One potential synthetic route could involve Pd-catalyzed arylation to set the aporphine framework, followed by Noyori asymmetric hydrogenation and diastereoselective resolution to achieve excellent enantioselectivity . Additionally, aza-Michael addition, Bischler–Napieralski reaction, and N-arylation may be employed to efficiently construct the target compound .
Scientific Research Applications
Metal-Organic Frameworks (MOFs)
The compound, due to its dioxole functional group, can be used in the synthesis of Metal-Organic Frameworks (MOFs) . MOFs are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. They are a class of materials with potential applications in gas storage, separation, and catalysis .
Total Synthesis of Benzylisoquinoline Alkaloids
The compound can be used in the total synthesis of benzylisoquinoline alkaloids . These are a large group of natural products consisting of about 2,500 different known molecules. They are found in many plants and have a wide range of pharmacological activities, including antimalarial, antimicrobial, and anticancer activities .
Antibacterial Activity
The compound has shown antibacterial activity against certain strains of bacteria . This suggests potential applications in the development of new antibiotics or antibacterial agents .
Antifungal Activity
In addition to its antibacterial properties, the compound has also demonstrated antifungal activity . This indicates potential use in the treatment of fungal infections .
Antitumor Evaluation
The compound has been used in the synthesis of a series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines, which were evaluated for their antitumor activities against HeLa, A549, and MCF-7 cell lines . This suggests potential applications in cancer research and treatment .
Synthesis of Aporphine Alkaloids
The compound can be used in the total synthesis of aporphine alkaloids . Aporphines are a class of alkaloids which are found in a variety of plants. They have been studied for their potential use in the treatment of various diseases, including Parkinson’s disease, Alzheimer’s disease, and cancer .
Future Directions
properties
IUPAC Name |
4-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O5/c22-17-9-23-13-4-2-1-3-12(13)21(17)8-16-19-18(20-26-16)11-5-6-14-15(7-11)25-10-24-14/h1-7H,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZSGBMQXRCFFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=CC=CC=C2O1)CC3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.